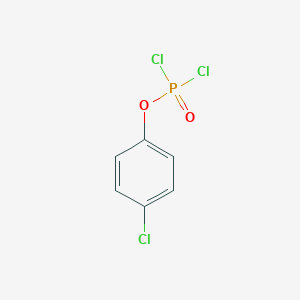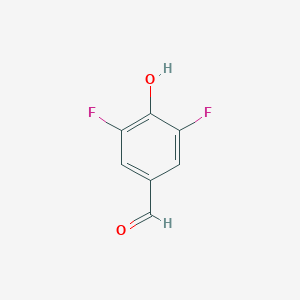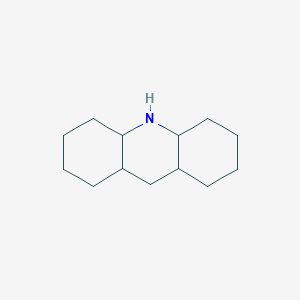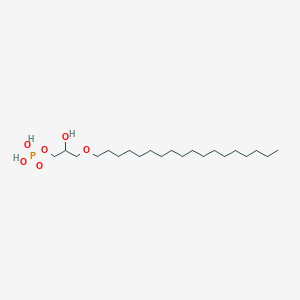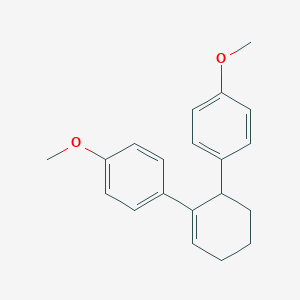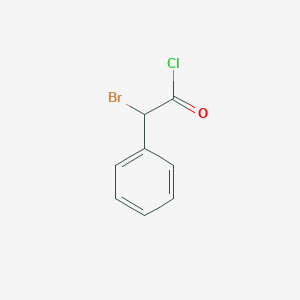
2-Bromo-2-phenylacetyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated phenyl compounds can be achieved through various methods. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, N-p-bromophenyl-N'-phenylacetylthiourea was synthesized by treating phenylacetyl chloride with 4-bromoaniline . These methods suggest that 2-bromo-2-phenylacetyl chloride could potentially be synthesized through the treatment of phenylacetyl chloride with a brominating agent.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex. For example, the crystal structure of N-p-bromophenyl-N'-phenylacetylthiourea shows intermolecular hydrogen bonding and (\pi)-(\pi) stacking interactions, which influence the conformation and properties of the compound . The structure of 2-(2'-pyridyl)phenyltellurium(II) bromide was described as pseudo-trigonal bipyramidal with bromine and nitrogen atoms occupying axial positions . These findings suggest that 2-bromo-2-phenylacetyl chloride may also exhibit interesting structural characteristics due to the presence of the bromine atom.
Chemical Reactions Analysis
The chemical reactions involving brominated compounds can vary. The bromochlorination of alkenes with dichlorobromate(1-) ion showed complete anti stereospecificity and nonregiospecificity . The photodissociation of bromoacetyl chloride was studied, revealing that nonadiabatic effects play a major role in the C-Br bond scission . These studies indicate that 2-bromo-2-phenylacetyl chloride may undergo specific chemical reactions influenced by the presence of the bromine atom and the molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The rotational spectrum of bromoacetyl chloride was determined, providing insights into the rotational and quartic centrifugal distortion constants, as well as the bromine and chlorine quadrupole coupling tensors . The gas phase electron diffraction study of bromoacetyl chloride and bromoacetyl bromide revealed the existence of anti and gauche conformers . These studies suggest that 2-bromo-2-phenylacetyl chloride may have specific physical properties such as rotational constants and conformer distributions.
Applications De Recherche Scientifique
1. Crystallography
- Method : The crystal structure of the complex is determined using X-ray diffraction techniques. The erbium (III) atom is eight-coordinated by four oxygen atoms and two nitrogen atoms from two different tridentate 2-bromo-6-(phenylacetyl-hydrazonomethyl)-phenylate ligands, one oxygen atom from one coordinated dimethylformamide molecule, and one oxygen atom from one coordinated water molecule .
2. Spectroscopy
- Method : Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .
- Results : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated. The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .
3. Organic Synthesis
- Method : An intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope has been realized by using a cleavable silicon tether .
- Results : This method allows access to various polycyclic structures .
4. Crystallography
- Method : The crystal structure of the complex is determined using X-ray diffraction techniques. The erbium (III) atom is eight-coordinated by four oxygen atoms and two nitrogen atoms from two different tridentate 2-bromo-6-(phenylacetyl-hydrazonomethyl)-phenylate ligands, one oxygen atom from one coordinated dimethylformamide molecule, and one oxygen atom from one coordinated water molecule .
4. Crystallography
- Method : The crystal structure of the complex is determined using X-ray diffraction techniques. The erbium (III) atom is eight-coordinated by four oxygen atoms and two nitrogen atoms from two different tridentate 2-bromo-6-(phenylacetyl-hydrazonomethyl)-phenylate ligands, one oxygen atom from one coordinated dimethylformamide molecule, and one oxygen atom from one coordinated water molecule .
Safety And Hazards
While specific safety data for 2-Bromo-2-phenylacetyl chloride is not available, similar compounds have been noted to cause severe skin burns and eye damage, and are harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers Several papers related to 2-Bromo-2-phenylacetyl chloride were found. One discusses the crystal structure of a compound that includes 2-bromo-6-((2-(2-phenylacetyl)hydrazineylidene)methyl)phenolato . Another paper discusses the effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid . A third paper discusses the synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins .
Propriétés
IUPAC Name |
2-bromo-2-phenylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEJUBDPPQVWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344597 | |
| Record name | 2-bromo-2-phenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-phenylacetyl chloride | |
CAS RN |
19078-72-9 | |
| Record name | 2-bromo-2-phenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19078-72-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


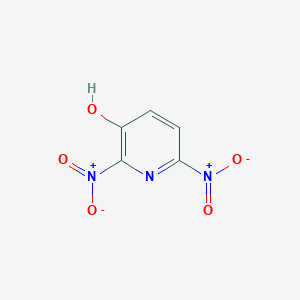
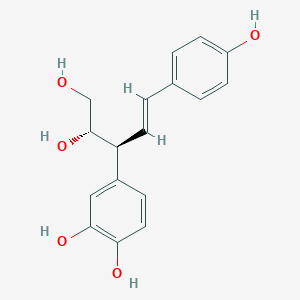
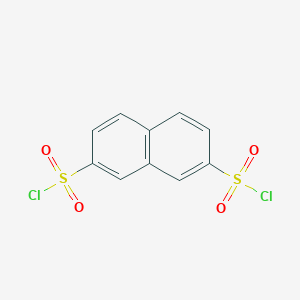
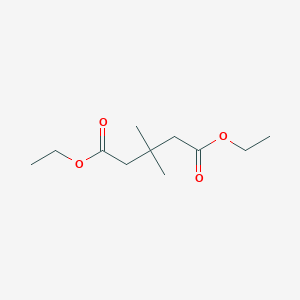
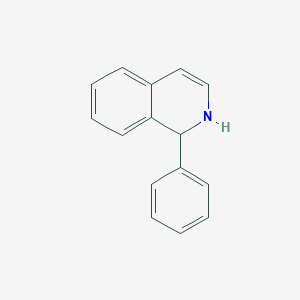
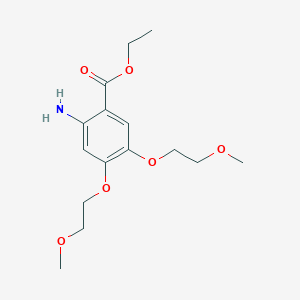
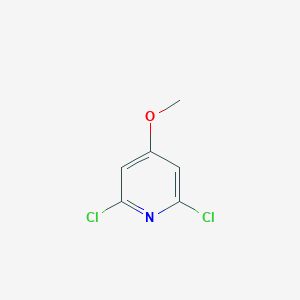
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
